molecular formula C9H9N3 B1445105 3-(1H-pyrazol-4-yl)aniline CAS No. 1170691-45-8

3-(1H-pyrazol-4-yl)aniline

Cat. No.: B1445105
CAS No.: 1170691-45-8
M. Wt: 159.19 g/mol
InChI Key: MSVASNFGSQCRCN-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-4-yl)aniline is a heterocyclic aromatic amine that features a pyrazole ring substituted at the 4-position with an aniline group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-4-yl)aniline typically involves the formation of the pyrazole ring followed by the introduction of the aniline group. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The subsequent substitution reaction introduces the aniline group at the 4-position of the pyrazole ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and substitution reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted pyrazoles, depending on the specific reagents and conditions employed .

Scientific Research Applications

3-(1H-pyrazol-4-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential pharmacophore in drug design and development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrazol-3-yl)aniline
  • 4-(1H-pyrazol-4-yl)aniline
  • 3-(1H-pyrazol-5-yl)aniline

Uniqueness

3-(1H-pyrazol-4-yl)aniline is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Properties

IUPAC Name

3-(1H-pyrazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVASNFGSQCRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170691-45-8
Record name 3-(1H-pyrazol-4-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1H-pyrazole-4-boronic acid (0.0976 g, 0.639 mmol) and 3-bromoaniline (0.063 mL, 0.581 mmol) were combined in dioxane (2 mL) in a flame-dried, round-bottom flask. K3PO4 (1.27M, 0.778 mL, 0.99 mmol), PCy3 (0.004 g, 0.014 mmol), and Pd2(dba)3 (0.005 g, 0.006 mmol) were added to the stirred solution. The reaction was refluxed overnight under argon flow, and subsequently cooled to room temperature. The solvent was removed under vacuum and the resulting residue was resuspended in CH2Cl2. The organic phase was dried over MgSO4, filtered, and concentrated under vacuum. The crude product was purified by flash silica column chromatography (0-10% MeOH/CH2Cl2). The purification was monitored by TLC. The solvent was removed under vacuum from fractions containing product, resulting in 0.024 g in 26% yield.
Quantity
0.0976 g
Type
reactant
Reaction Step One
Quantity
0.063 mL
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
0.778 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.004 g
Type
reactant
Reaction Step Three
Quantity
0.005 g
Type
catalyst
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 5 mL ethyl acetate solution of 300 mg (1.59 mmol) of 4-(3-nitrophenyl)-1H-pyrazole was added to 30 mg of 5% Pd—C, and stirred under a hydrogen atmosphere at room temperature overnight. The reaction solution was filtered through celite, and the filtrate was condensed and dried to give 252 mg of 3-(1H-pyrazol-4-yl)aniline (yield: 99%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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